molecular formula C9H8Cl3NO B3276798 2-Chloro-N-(2,6-dichloro-benzyl)-acetamide CAS No. 647824-42-8

2-Chloro-N-(2,6-dichloro-benzyl)-acetamide

Cat. No.: B3276798
CAS No.: 647824-42-8
M. Wt: 252.5 g/mol
InChI Key: XVSOEGURSBQWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2,6-dichloro-benzyl)-acetamide (CAS 647824-42-8) is a high-purity synthetic chloroacetamide derivative supplied for advanced chemical and pharmacological research. This compound serves as a critical chemical intermediate in the design and synthesis of novel herbicidal and pharmaceutical agents. In herbicide research, chloroacetamide derivatives are recognized for their ability to inhibit Very Long Chain Fatty Acid Synthase (VLCFAS), a key enzyme in plant growth and development . This inhibition disrupts the biosynthesis of essential lipids, leading to the suppression of weed growth, and positions this compound as a valuable building block for developing new selective herbicides . Concurrently, structurally related phenylacetamide scaffolds have demonstrated significant potential in pharmaceutical research, particularly as monoamine oxidase A (MAO-A) inhibitors for investigating antidepressant therapies . The reactivity of the chloroacetamide group makes this compound a versatile precursor for further chemical modifications, enabling the exploration of structure-activity relationships in various biological contexts. This product is characterized by its high analytical purity and is provided with comprehensive spectral data for confirmation. It is intended for use by qualified researchers in laboratory settings only. This product is for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[(2,6-dichlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl3NO/c10-4-9(14)13-5-6-7(11)2-1-3-8(6)12/h1-3H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSOEGURSBQWAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Preparation of 2 Chloro N 2,6 Dichloro Benzyl Acetamide

Established Synthetic Routes and Reaction Mechanisms

The principal synthetic route involves the reaction of 2,6-dichlorobenzylamine with chloroacetyl chloride. This reaction is a cornerstone of amide synthesis and can be categorized based on the specific strategies employed for bond formation and halogen introduction.

The most prevalent method for synthesizing 2-Chloro-N-(2,6-dichloro-benzyl)-acetamide is the N-acylation of 2,6-dichlorobenzylamine. This reaction is a type of nucleophilic acyl substitution where the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated chloroacetic acid derivative, typically chloroacetyl chloride. tandfonline.comresearchgate.netnih.gov

The general mechanism involves the attack of the primary amine on the carbonyl carbon of chloroacetyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and forming a protonated amide. A base is required to neutralize the generated hydrochloric acid (HCl), driving the reaction to completion. scholarsresearchlibrary.com Various bases can be used, including tertiary amines like triethylamine (B128534) or inorganic bases such as sodium acetate (B1210297) or sodium carbonate. nih.govgoogle.com The choice of base and solvent can influence the reaction rate and the ease of product purification.

The α-chloro group in the final compound is typically introduced by using a starting material that already contains it, namely chloroacetyl chloride. tandfonline.comijpsr.info Chloroacetyl chloride is a bifunctional compound; the highly reactive acid chloride group allows for acylation reactions, while the α-chlorine atom is susceptible to nucleophilic substitution (SN2) displacement. tandfonline.com While the synthesis of the target compound relies on the reactivity of the acyl chloride, the presence of the α-chlorine is a key structural feature that allows for further functional modifications in subsequent reactions, though this is outside the scope of its preparation. researchgate.netresearchgate.net

An alternative, though less direct, synthetic strategy would involve the chlorination of a precursor like N-(2,6-dichlorobenzyl)-2-hydroxyacetamide using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. However, the direct acylation with chloroacetyl chloride is the more common and efficient method.

For chloroacetamide compounds with significant steric hindrance, such as the target molecule, specialized procedures have been developed to ensure high conversion rates. A one-pot method using a phase-transfer catalyst in an aqueous system has been patented for such syntheses. google.com This procedure involves reacting the secondary amine compound with chloroacetyl chloride in water in the presence of an organic solvent and an inorganic alkali, which acts as the acid-binding agent. google.com This approach is advantageous as it can be completed in a relatively short time (e.g., 2 hours) with high transformation efficiency of the starting amine (over 95%). google.com The use of a phase-transfer system helps to overcome the solubility issues of the reactants, facilitating the reaction between the amine in the organic phase and the reagents in the aqueous phase.

Utilization of Precursor Compounds and Reagents

The synthesis of this compound relies on a set of key starting materials and ancillary reagents. The primary precursors are 2,6-dichlorobenzylamine and chloroacetyl chloride.

Role Compound/Reagent Notes
Amine Precursor 2,6-DichlorobenzylamineThe source of the N-(2,6-dichloro-benzyl) moiety. Can be synthesized from 2,6-dichlorobenzaldehyde. google.com
Acylating Agent Chloroacetyl ChlorideProvides the chloroacetyl group for amide bond formation. nih.govijpsr.info
Base/Acid Scavenger TriethylamineOrganic base used to neutralize HCl byproduct. scholarsresearchlibrary.com
Sodium AcetateA common, milder inorganic base. nih.gov
Inorganic Alkalis (e.g., NaOH, K₂CO₃)Used in aqueous or phase-transfer systems. google.com
Solvent Benzene (B151609), TolueneAprotic organic solvents often used in these reactions. scholarsresearchlibrary.comgoogle.com
Dichloromethane (B109758)A common chlorinated solvent. researchgate.net
WaterUsed as a "green" solvent alternative. tandfonline.comgoogle.com
Catalyst Phase-Transfer Catalyst(e.g., Benzyltriethylammonium chloride) Used to facilitate reactions in biphasic systems.

Optimization of Reaction Conditions and Yield

Optimizing the synthesis of this compound involves manipulating reaction parameters to maximize yield and purity. Key factors include the choice of solvent, base, temperature, and reaction time.

For analogous, sterically hindered chloroacetamides, high yields have been reported under specific conditions. For instance, the synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide, a structurally similar compound, was achieved with an 89% yield. chemicalbook.com Traditional methods often involve refluxing the reactants for several hours in an organic solvent like benzene. scholarsresearchlibrary.com Other procedures may be carried out at room temperature or cooled to 0°C during the initial addition of the highly reactive chloroacetyl chloride to control the exothermic reaction. ijpsr.info

The patented aqueous phase reaction represents a significant optimization, particularly for sterically hindered amines. google.com By using an inorganic alkali in a water-organic solvent system, the reaction can proceed rapidly and with high efficiency, offering a scalable and high-yield preparation method. google.com

Method Amine Reagent Conditions Yield Reference
Standard AcylationAryl AmineChloroacetyl ChlorideBenzene, TEA, Reflux 2 hrsN/A scholarsresearchlibrary.com
Aqueous MethodVarious AminesChloroacetyl ChlorideAqueous solution, stir overnight25-60% ijpsr.info
Acetic Acid MethodAnilines/AminesChloroacetyl ChlorideGlacial Acetic Acid, Sodium Acetate62-74% nih.gov
High Yield Method2,6-DimethylanilineChloroacetyl ChlorideN/A89% chemicalbook.com
Aqueous Phase TransferSterically Hindered AmineChloroacetyl ChlorideWater, Organic Solvent, Inorganic Alkali>95% (conversion) google.com

Development of Green Chemistry Approaches in Chloroacetamide Synthesis

In recent years, there has been a significant push to develop more environmentally friendly or "green" synthetic methods in the chemical industry. mit.edu For the synthesis of chloroacetamides, this has primarily focused on replacing hazardous organic solvents. tandfonline.com Many traditional syntheses employ volatile and often toxic organic solvents like benzene or chlorinated hydrocarbons. tandfonline.comscholarsresearchlibrary.com

A key green chemistry approach is the use of water as the reaction solvent. tandfonline.com Water is non-toxic, non-flammable, and inexpensive. Conducting acylation reactions in an aqueous medium can minimize the use of volatile organic compounds and often avoids the need for complex protection-deprotection steps that add to waste and reduce atom economy. tandfonline.com The development of efficient chloroacetamide syntheses in water, such as the phase-transfer catalysis method, aligns with the principles of green chemistry by reducing pollution and creating safer industrial processes. google.commit.edu

Chemical Reactivity and Transformation Studies of 2 Chloro N 2,6 Dichloro Benzyl Acetamide

Hydrolytic Stability and Kinetic Analysis

The hydrolysis of 2-Chloro-N-(2,6-dichloro-benzyl)-acetamide is anticipated to be a significant degradation pathway, although specific kinetic data for this compound are not documented in publicly accessible research. The rate and mechanism of hydrolysis are expected to be highly dependent on pH.

Under acidic conditions, the hydrolysis of chloroacetamides can proceed through two primary pathways: cleavage of the amide bond or, in some cases, cleavage of other bonds within the molecule if susceptible groups are present. For this compound, acid-catalyzed hydrolysis would likely involve the protonation of the amide oxygen, followed by the nucleophilic attack of a water molecule on the carbonyl carbon. This would lead to the formation of 2,6-dichlorobenzylamine and chloroacetic acid. However, without experimental data, the precise rate constants and the potential for alternative degradation pathways remain speculative.

In alkaline environments, base-mediated hydrolysis of chloroacetamides is a well-established reaction. This can occur via two competing mechanisms: a bimolecular nucleophilic substitution (SN2) reaction at the α-carbon, where the hydroxide (B78521) ion displaces the chloride ion to form a hydroxyacetamide derivative, or through the hydrolysis of the amide bond. The prevailing pathway is influenced by the steric hindrance around the amide nitrogen and the electrophilic carbon. For this compound, the bulky 2,6-dichlorobenzyl group might sterically hinder the attack on the carbonyl carbon, potentially favoring the SN2 displacement of the chloride. This would result in the formation of 2-Hydroxy-N-(2,6-dichloro-benzyl)-acetamide. Concurrent or subsequent hydrolysis of the amide bond would yield 2,6-dichlorobenzylamine and glycolic acid. Definitive kinetic parameters and product distribution for this specific compound are not available.

Photolytic Degradation under Simulated Environmental Conditions

The photolytic degradation of chloroacetamide herbicides is a recognized environmental transformation process. The primary photochemical reaction for this class of compounds typically involves the cleavage of the carbon-chlorine bond upon absorption of ultraviolet radiation. For this compound, this would generate a reactive radical intermediate. Subsequent reactions with other molecules, such as oxygen or water, would likely lead to a variety of degradation products. However, specific studies detailing the photoproducts and quantum yields for this compound under simulated environmental conditions have not been identified in the reviewed literature.

Reactivity with Diverse Nucleophilic Species

The electrophilic nature of the α-carbon in this compound makes it a target for a wide array of nucleophiles. researchgate.net The chlorine atom serves as a good leaving group, facilitating nucleophilic substitution reactions. researchgate.net

Nucleophile Type Expected Product General Reactivity
AminesN-substituted glycinamidesThe lone pair of electrons on the nitrogen atom of an amine can attack the electrophilic carbon, displacing the chloride and forming a new carbon-nitrogen bond.
Thiols/ThiolatesThioether derivativesSulfur nucleophiles, such as thiols or their conjugate bases (thiolates), are generally potent nucleophiles and are expected to react readily to form thioether linkages.
Alcohols/AlkoxidesAlkoxyacetamide derivativesWhile alcohols are weaker nucleophiles than amines or thiols, under appropriate conditions (e.g., in the presence of a base to form the more nucleophilic alkoxide), they can displace the chloride to form ether linkages.

This table represents expected reactivity based on the general chemical properties of chloroacetamides. Specific experimental data for this compound is not available.

Electrophilic Transformations and Side Reactions

The benzene (B151609) ring in the 2,6-dichlorobenzyl group is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the two chlorine atoms. libretexts.orgbyjus.commsu.edu Therefore, typical electrophilic reactions on the aromatic ring, such as nitration or Friedel-Crafts alkylation/acylation, would be expected to be significantly slower and require harsh reaction conditions compared to unsubstituted benzene. libretexts.orgbyjus.commsu.edu No studies detailing such transformations or other potential side reactions for this compound were found.

Environmental Fate and Degradation Mechanisms in Natural Systems

Abiotic Transformation Processes in Soil and Water

Abiotic degradation pathways, primarily hydrolysis and photodegradation, are significant in determining the environmental lifetime of chloroacetamides.

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a key abiotic degradation process for chloroacetamide herbicides. The rate of hydrolysis is influenced by pH and temperature. For many chloroacetamides, base-mediated hydrolysis is a primary route of transformation, often proceeding through a bimolecular nucleophilic substitution (SN2) reaction where a chloride ion is replaced by a hydroxide (B78521) ion. nih.govresearchgate.net In some instances, cleavage of the amide bond can also occur under basic conditions. researchgate.net

Acid-mediated hydrolysis, on the other hand, can lead to the cleavage of both amide and ether groups in related compounds. nih.govresearchgate.net For dichloroacetamide safeners, which share structural similarities, hydrolysis at a neutral pH of 7.0 can occur over a period of weeks, indicating its potential relevance to environmental fate. For instance, the safener benoxacor (B1667998) has a reported half-life of 55.0 (±3.7) days at pH 7. nih.gov It is anticipated that 2-Chloro-N-(2,6-dichloro-benzyl)-acetamide would exhibit similar hydrolysis behavior, influenced by the specific chemical environment.

Table 1: Hydrolysis Data for Structurally Related Compounds

Compound Condition Half-life Reference

This table presents data for a structurally related compound to infer the potential behavior of this compound.

Photodegradation, or the breakdown of molecules by light, is another critical abiotic process affecting the fate of chloroacetamides in aquatic systems. For the related herbicide acetochlor (B104951), exposure to sunlight in various water types (de-ionized, river, and paddy water) resulted in photodegradation with half-lives ranging from 151 to 169 days. nih.gov However, under UV light, the degradation was significantly more rapid, with half-lives of 7.1 to 11.5 minutes. nih.gov

The photodegradation of acetochlor involves processes such as dechlorination followed by hydroxylation and cyclization, leading to a variety of photoproducts. nih.govresearchgate.net It is plausible that this compound undergoes similar photochemical transformations in the presence of sunlight.

Biotic Degradation and Microbial Metabolism

Microorganisms in soil and water play a crucial role in the breakdown of chloroacetamide herbicides.

Both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions can facilitate the biodegradation of chloroacetamides. In anaerobic environments, reductive dechlorination can be a significant pathway. nih.gov For some chloroacetamides, anaerobic degradation is initiated by dechlorination. nih.gov

Aerobic degradation is also a well-documented pathway for many chloroacetamide herbicides. ub.edu Studies on the herbicide alachlor (B1666766) have shown that soil microbes such as Xanthomonas axonopodis and Aspergillus niger can effectively metabolize the compound. nih.gov The efficiency of biodegradation can be influenced by the specific microbial populations present and environmental factors. For instance, the degradation of alachlor by different microbial strains ranged from 5.5% to 82.1% over a 35-day period. nih.gov

Sequential anaerobic-aerobic conditions have also been shown to be effective for the degradation of some chlorinated compounds. researchgate.netnih.gov Given these findings, it is likely that this compound is susceptible to microbial degradation under both aerobic and anaerobic conditions in soil.

The microbial and chemical degradation of chloroacetamide herbicides leads to the formation of various metabolites and transformation products. For many chloroacetamides, common transformation products include ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives. wisc.edu These metabolites are often more mobile in soil and water than the parent compound. wisc.edu

For the herbicide acetochlor, anaerobic degradation has been found to produce metabolites such as 2-ethyl-6-methyl-N-(ethoxymethyl)-acetanilide, N-(2-methyl-6-ethylphenyl) acetamide (B32628), and others, indicating a pathway that starts with dechlorination. nih.gov Similarly, microbial biotransformation of dichloroacetamide safeners like benoxacor and dichlormid (B166021) yields several products, including monochlorinated derivatives. nih.gov

The degradation of alachlor by soil microbes has been shown to produce residues like 1-chloroacetyl, 2,3-dihydro-7-ethylindole, and others. nih.gov Based on these analogous compounds, the degradation of this compound is expected to generate a range of transformation products in the environment.

Table 2: Common Metabolites of Structurally Related Chloroacetamide Herbicides

Parent Compound Metabolite/Transformation Product Reference
Alachlor, Metolachlor, Acetochlor Ethanesulfonic acid (ESA) derivatives wisc.edu
Alachlor, Metolachlor, Acetochlor Oxanilic acid (OA) derivatives wisc.edu
Acetochlor (anaerobic) 2-ethyl-6-methyl-N-(ethoxymethyl)-acetanilide nih.gov
Alachlor (microbial) 1-chloroacetyl, 2,3- dihydro-7 ethylindole nih.gov

This table illustrates the types of metabolites formed from compounds structurally similar to this compound.

Analytical Methodologies for Detection and Quantification of 2 Chloro N 2,6 Dichloro Benzyl Acetamide

Chromatographic Separation Techniques

Chromatography is a fundamental technique for separating 2-Chloro-N-(2,6-dichloro-benzyl)-acetamide from impurities and matrix components. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the sample matrix, the required sensitivity, and the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of chloroacetamide compounds due to their polarity and suitability for this technique. usgs.gov Reversed-phase (RP) HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase.

Detailed research on analogous compounds, such as other N-substituted chloroacetamides, provides a strong basis for developing a robust HPLC method. For instance, the analysis of 2-chloro-N-(2,6-dimethylphenyl)acetamide is effectively achieved using a reversed-phase HPLC method with a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The use of columns with smaller particle sizes (e.g., 3 µm) can facilitate faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.com Similarly, methods have been developed for other chloroacetamide herbicides and their degradation products in water, often using C18 solid-phase extraction (SPE) for sample cleanup and concentration prior to HPLC analysis. researchgate.netacs.org The elevation of column temperature can significantly improve the peak shape for analytes that may exhibit stereoisomerism. acs.org

Table 1: Typical HPLC Parameters for the Analysis of Related Chloroacetamides

Parameter Description Source(s)
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) sielc.comacs.org
Column C18 or Newcrom R1 (low silanol (B1196071) activity) sielc.comresearchgate.net
Mobile Phase Acetonitrile/Water or Methanol (B129727)/Water gradient sielc.comacs.org
Modifier Phosphoric acid or Formic acid (for MS compatibility) sielc.com
Detection Diode-Array Detection (DAD) or Mass Spectrometry (MS) usgs.gov
Sample Preparation Solid-Phase Extraction (SPE) using a C18 cartridge for complex matrices researchgate.netsigmaaldrich.com

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. While some chloroacetamides can be analyzed directly, others may require derivatization to improve their volatility and chromatographic behavior. nih.gov GC analysis of related compounds is often performed using a flame ionization detector (FID) or a mass spectrometer (MS). nih.govijpsr.info

For the analysis of chloroacetyl chloride, a related precursor, a GC-FID method involving derivatization with piperidine (B6355638) has been successfully developed. nih.gov For multicomponent mixtures of plant-derived substances, GC-MS is highly recommended as it provides data on molecular masses and fragment ions, aiding in both qualitative and quantitative identification. mdpi.com The selection of an appropriate capillary column, such as one with a 5%-phenyl-methyl polysiloxane stationary phase (e.g., DB-5), is critical for achieving good separation. nih.gov

Table 2: Potential GC Parameters for the Analysis of this compound

Parameter Description Source(s)
Technique Gas Chromatography (GC) nih.govijpsr.info
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS) nih.govmdpi.com
Column Capillary column (e.g., USP G43, 30 m x 0.32 mm x 1.8 µm) lgcstandards.com
Injector Temperature 230 °C lgcstandards.com
Oven Program Temperature gradient (e.g., initial 50°C, ramp to 240°C) lgcstandards.com
Carrier Gas Helium or Nitrogen lgcstandards.com
Derivatization May be required for related impurities to enhance volatility nih.gov

Spectrometric Detection and Characterization Methods

Spectrometric methods are indispensable for the structural confirmation and sensitive quantification of this compound. When coupled with chromatographic separation techniques (e.g., LC-MS/MS or GC-MS), they provide the highest degree of certainty in identification.

Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS), particularly in tandem with a second mass analyzer (MS/MS), is a highly sensitive and specific technique for both identifying the molecular structure and quantifying the amount of a substance. sigmaaldrich.com Electron impact (EI) and electrospray ionization (ESI) are common ionization techniques. acs.orgsci-hub.se

For structural elucidation, the fragmentation pattern of the molecular ion is analyzed. Based on the structure of this compound, key fragmentations are expected. Cleavage of the benzylic C-N bond would lead to the formation of the highly stable 2,6-dichlorobenzyl cation. Other significant fragments would arise from the chloroacetamide moiety. For instance, the mass spectrum of the analogous N-benzylacetamide shows major fragments corresponding to the loss of the acetyl group ([M - CH₃CO]⁺). sci-hub.se In aromatic amides, alpha-cleavage is a dominant fragmentation pathway. libretexts.org

For quantification, LC-MS/MS methods are developed using multiple reaction monitoring (MRM), which offers exceptional selectivity and low detection limits, often in the parts-per-trillion (ppt) range for related herbicides in water samples. researchgate.netacs.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z (Mass/Charge Ratio) Proposed Fragment Ion Description Source(s)
237/239/241 [C₈H₆Cl₃NO]⁺ Molecular Ion (M⁺) with chlorine isotope pattern nih.gov
159/161 [C₇H₅Cl₂]⁺ 2,6-Dichlorobenzyl cation (from cleavage of the benzyl (B1604629) C-N bond) miamioh.edu
124/126 [C₆H₃Cl₂]⁺ Loss of CH₂ from the dichlorobenzyl cation chemicalbook.com
77/79 [CH₂ClCO]⁺ Chloroacetyl cation sci-hub.se
49 [CH₂Cl]⁺ Chloromethyl cation libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous confirmation of the molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. chemicalbook.comchemicalbook.com

The ¹H NMR spectrum is expected to show distinct signals for the different types of protons. The aromatic protons on the dichlorobenzyl ring would appear in the aromatic region (typically 7.0-7.5 ppm). The methylene (B1212753) protons of the benzyl group (-CH₂-) and the chloroacetyl group (-CH₂Cl) would appear as singlets or, if coupled, as doublets/triplets in specific regions of the spectrum. The amide proton (N-H) would likely appear as a broad singlet. chemicalbook.comchegg.com

The ¹³C NMR spectrum provides information on each unique carbon atom. Characteristic shifts are expected for the carbonyl carbon of the amide, the carbons of the dichlorinated aromatic ring, and the methylene carbons. chemicalbook.comchemicalbook.com

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Nucleus Functional Group Predicted Chemical Shift (ppm) Description Source(s)
¹H Aromatic C-H ~7.2 - 7.5 Multiplet for the 3 protons on the dichlorophenyl ring chemicalbook.com
¹H Benzyl CH₂ ~4.5 - 4.8 Singlet or doublet adjacent to nitrogen and aromatic ring rsc.org
¹H Acetyl CH₂ ~4.1 - 4.3 Singlet for the CH₂ group adjacent to the carbonyl and chlorine chemicalbook.com
¹H Amide N-H ~8.0 - 8.5 Broad singlet, exchangeable with D₂O chegg.com
¹³C Carbonyl C=O ~165 - 170 Amide carbonyl carbon wisc.edu
¹³C Aromatic C-Cl ~135 - 138 Carbons directly bonded to chlorine on the aromatic ring chemicalbook.com
¹³C Aromatic C-H ~128 - 132 Carbons bearing hydrogen on the aromatic ring chemicalbook.comchemicalbook.com
¹³C Benzyl CH₂ ~45 - 50 Methylene carbon of the benzyl group rsc.org
¹³C Acetyl CH₂ ~42 - 45 Methylene carbon of the chloroacetyl group wisc.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the amide and chloro-aromatic functionalities. ijpsr.info

Key absorptions include the N-H stretching vibration, the C=O stretching vibration (Amide I band), and the N-H bending vibration (Amide II band). spcmc.ac.in The positions of these bands are sensitive to hydrogen bonding. spcmc.ac.in Other important bands include those for aromatic C-H stretching, aromatic C=C stretching, and C-Cl stretching. The presence and position of these bands can confirm the identity of the compound. studentdoctor.netacs.org

Table 5: Characteristic Infrared (IR) Absorption Frequencies for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity Source(s)
~3300 N-H Stretch Secondary Amide (N-H) Medium spcmc.ac.inlibretexts.org
~3060 C-H Stretch Aromatic C-H Medium-Weak spcmc.ac.in
~1650-1680 C=O Stretch (Amide I) Secondary Amide (C=O) Strong acs.orglibretexts.org
~1530-1550 N-H Bend (Amide II) Secondary Amide (N-H) Medium-Strong spcmc.ac.inacs.org
~1470 C=C Stretch Aromatic Ring Medium ijpsr.info
~750-800 C-Cl Stretch Aryl Halide Strong ijpsr.info

Sample Preparation and Extraction Techniques from Environmental Matrices (e.g., Soil, Water, Plant Tissue)

The initial and one of the most crucial stages in the analysis of this compound from environmental samples is the effective preparation and extraction of the analyte from the complex matrix. The choice of technique is dictated by the physicochemical properties of the compound, the nature of the sample matrix, and the required detection limits.

For Water Samples:

Solid Phase Extraction (SPE) is a widely adopted technique for the extraction of acetamide (B32628) herbicides and their derivatives from aqueous samples. researchgate.netusgs.gov For this compound, which possesses moderate hydrophobicity, a reverse-phase SPE cartridge, such as one packed with octadecylsilane (B103800) (C18), would be suitable. usgs.gov The general procedure involves passing a filtered water sample through the conditioned cartridge, where the analyte is adsorbed. After washing to remove interferences, the compound is eluted with a small volume of an organic solvent like ethyl acetate (B1210297) or acetonitrile. researchgate.net This process not only isolates the analyte but also concentrates it, enabling lower detection limits. researchgate.net An automated online SPE system can be employed to improve efficiency and reduce sample handling. usgs.gov

For Soil and Sediment Samples:

The extraction of this compound from solid matrices like soil and sediment typically requires more rigorous methods to release the compound from the sample particles.

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses solvents at elevated temperatures and pressures to achieve rapid and efficient extractions. For related chloroacetamide herbicides, a mixture of organic solvents such as acetone (B3395972) and hexane (B92381) or dichloromethane (B109758) and acetone has been used effectively.

Matrix Solid-Phase Dispersion (MSPD): This method involves blending the solid sample with a solid support material (like C18-bonded silica) in a mortar. researchgate.net The mixture is then packed into a column and eluted with an appropriate solvent. MSPD combines extraction, cleanup, and fractionation into a single step, simplifying the workflow. researchgate.net

Ultrasonic-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to enhance the extraction efficiency of the solvent. mdpi.com The soil sample is mixed with a suitable solvent (e.g., ethyl acetate-methanol mixture) and subjected to ultrasonication. This is followed by centrifugation and collection of the supernatant for analysis.

For Plant Tissue Samples:

Extracting this compound from plant tissues presents challenges due to the presence of pigments, lipids, and other endogenous compounds.

Solvent Extraction: A common approach involves homogenizing the plant tissue with an organic solvent. mdpi.com For compounds of similar polarity, a multi-step extraction with solvents like acetonitrile, followed by a cleanup step, is often necessary.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has become popular for pesticide residue analysis in food and agricultural products. It involves an initial extraction with acetonitrile followed by a partitioning step using salts (e.g., magnesium sulfate, sodium chloride). A subsequent dispersive solid-phase extraction (d-SPE) cleanup step with sorbents like primary secondary amine (PSA) and C18 is used to remove interferences such as fatty acids and pigments.

A summary of potential extraction techniques is presented in Table 1.

Table 1: Potential Sample Preparation and Extraction Techniques for this compound

Matrix Technique Typical Solvents/Sorbents Key Advantages
Water Solid Phase Extraction (SPE) researchgate.netusgs.gov C18, Ethyl Acetate, Acetonitrile High recovery, concentration of analyte, automation potential usgs.gov
Soil/Sediment Pressurized Liquid Extraction (PLE) Acetone/Hexane, Dichloromethane/Acetone Fast, efficient, reduced solvent consumption
Soil/Sediment Matrix Solid-Phase Dispersion (MSPD) researchgate.net C18, Ethyl Acetate Integrates extraction and cleanup researchgate.net
Plant Tissue QuEChERS Acetonitrile, MgSO₄, PSA, C18 High throughput, effective cleanup
Plant Tissue Ultrasonic-Assisted Extraction (UAE) mdpi.com Ethyl Acetate/Methanol Enhanced extraction efficiency mdpi.com

Development of Advanced Analytical Procedures for Trace Analysis

Following extraction and cleanup, sensitive and selective analytical techniques are required for the quantification of this compound at trace levels. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS), are the primary instrumental methods for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of acetamide herbicides and their metabolites. usgs.gov

Chromatographic Separation: A reverse-phase HPLC method would be suitable for this compound. sielc.com A C18 column is commonly used with a mobile phase consisting of a mixture of water (often acidified with formic acid for better peak shape and ionization) and an organic solvent like acetonitrile or methanol in a gradient elution mode. usgs.govsielc.com

Detection: Tandem mass spectrometry (MS/MS) operated in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity. This involves selecting the precursor ion (the molecular ion of the compound) and then monitoring specific product ions generated through collision-induced dissociation. This specificity minimizes interference from the matrix. For related compounds, detection limits in the low nanogram per liter (ng/L) to microgram per kilogram (µg/kg) range have been achieved. usgs.govsdstate.edu

Gas Chromatography (GC):

GC-MS is another viable technique, particularly for volatile and thermally stable compounds. While some acetamides may require derivatization to improve their volatility and thermal stability, many can be analyzed directly.

Chromatographic Separation: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl methyl siloxane, is typically used. nist.gov A temperature-programmed elution is employed to separate the analyte from other components. nist.gov

Detection: Electron Capture Detection (ECD) is highly sensitive to halogenated compounds and could be a cost-effective option. However, for greater confirmation and specificity, Mass Spectrometry (MS) is preferred. ijpsr.info GC-MS analysis would involve monitoring the characteristic ions in the mass spectrum of this compound.

Table 2 summarizes the potential advanced analytical procedures.

Table 2: Advanced Analytical Procedures for this compound

Technique Column Type Mobile Phase/Carrier Gas Detector Key Advantages
LC-MS/MS usgs.gov C18 Reverse Phase sielc.com Water/Acetonitrile with Formic Acid usgs.govsielc.com Tandem Mass Spectrometry (MS/MS) High sensitivity and selectivity, suitable for a wide range of polarities
GC-MS ijpsr.info 5% Phenyl Methyl Siloxane Capillary nist.gov Helium nist.gov Mass Spectrometry (MS) High resolution, provides structural information
GC-ECD Halogen-specific Capillary Nitrogen Electron Capture Detector High sensitivity to halogenated compounds

The development of these analytical methodologies relies on the synthesis of a pure analytical standard of this compound for instrument calibration and method validation. The validation process would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) in the relevant environmental matrices. sdstate.edu

Applications in Agrochemical and Industrial Synthesis Excluding Formulations for Human Contact

Role as a Key Synthetic Intermediate for Agrochemicals

The primary application of 2-Chloro-N-(2,6-dichloro-benzyl)-acetamide is as a key building block in the synthesis of agrochemicals. The chloroacetamide functional group is a well-established reactive handle for introducing specific molecular fragments. The general synthesis of N-substituted chloroacetamides involves the reaction of an amine with chloroacetyl chloride. ijpsr.inforesearchgate.net In the case of the title compound, 2,6-dichlorobenzylamine is reacted with chloroacetyl chloride to form the stable amide linkage.

The presence of the chlorine atom on the acetyl group provides a site for nucleophilic substitution, allowing for the attachment of other molecular components. This reactivity is fundamental to its role as an intermediate. researchgate.net The 2,6-dichloro-benzyl portion of the molecule is often incorporated to confer specific steric and electronic properties to the final active ingredient, which can be crucial for its biological activity and selectivity.

Synthesis of Herbicide Safeners

Dichloroacetamide derivatives are a well-documented class of herbicide safeners. usgs.govnih.govresearchgate.net These compounds are added to herbicide formulations to protect crops from injury caused by the herbicide without diminishing the herbicide's effectiveness against target weeds. nih.gov Safeners function by enhancing the crop's natural defense mechanisms, often by stimulating the activity of detoxifying enzymes like glutathione (B108866) S-transferases (GSTs), which metabolize the herbicide into non-toxic forms. epa.gov

While this compound is not a commercialized safener itself, its chemical structure is analogous to active safeners like Dichlormid (B166021) (N,N-diallyl-2,2-dichloroacetamide). epa.govnih.gov The dichloroacetamide moiety is a key structural feature for this activity. Therefore, this compound serves as a valuable intermediate for the synthesis of new, potentially more effective or selective, herbicide safeners. Research in this area involves modifying the benzyl (B1604629) group to fine-tune the biological activity and crop specificity.

Integration into Production Processes for Biologically Active Molecules

The reactivity of the α-chloro atom in this compound allows for its integration into the production of a wide array of biologically active molecules for non-human applications. The compound can be used to introduce the N-(2,6-dichlorobenzyl)acetamido moiety into a larger molecular structure.

A general synthetic scheme involves the reaction of this compound with a suitable nucleophile. This is a common strategy in the synthesis of various biologically active compounds, including fungicides and herbicides. ijpsr.inforesearchgate.net For instance, reaction with a thiol or an alcohol can lead to the formation of a new thioether or ether linkage, respectively, creating a more complex molecule with potentially enhanced biological properties.

Reactant ClassReaction TypeResulting LinkagePotential Application of Product
Alcohols (R-OH)Nucleophilic SubstitutionEther (R-O-CH₂-C(O)N-...)Herbicides, Fungicides
Thiols (R-SH)Nucleophilic SubstitutionThioether (R-S-CH₂-C(O)N-...)Pesticides, material science
Amines (R₂NH)Nucleophilic SubstitutionAmine (-NR₂-CH₂-C(O)N-...)Synthesis of complex heterocycles
HeterocyclesN-AlkylationC-N or N-N bondNovel biologically active agents

Development of Novel Chemical Entities for Non-Human Biological Systems

The development of novel chemical entities with specific biological activities is a cornerstone of modern agrochemical research. Intermediates like this compound are instrumental in this process. By systematically reacting this compound with a library of different nucleophiles, chemists can generate a diverse set of new molecules. nih.gov These new compounds can then be screened for desirable biological activities, such as herbicidal, fungicidal, or insecticidal properties. regulations.govjustia.com

The chloroacetamide group is a known structural alert for certain biological activities, and its combination with the dichlorobenzyl group provides a unique starting point for molecular design. researchgate.net For example, derivatives of 2-chloro-N-phenylacetamide have been investigated for their antifungal properties against various plant pathogens. The strategic modification of such structures is a key approach to discovering new and effective agrochemical solutions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-N-(2,6-dichloro-benzyl)-acetamide, and how do reaction conditions influence yields?

  • Methodology : The compound can be synthesized via nucleophilic substitution. For example, heating intermediates like 2-chloroacetamide derivatives (e.g., 2-chloro-N-(2,6-dinitrophenyl)acetamide) with benzyl halides in polar aprotic solvents (e.g., DMF) under catalytic KI, as described in Scheme 3 of . Reaction optimization should focus on temperature control (reflux vs. room temperature), solvent choice, and stoichiometric ratios to minimize byproducts. Triethylamine is often used as a base to neutralize HCl generated during chloroacetyl chloride reactions ().

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound?

  • Methodology :

  • IR Spectroscopy : Look for characteristic C=O stretching (~1650–1700 cm⁻¹) and N–H bending (~3300 cm⁻¹) bands ().
  • ¹H NMR : Peaks for aromatic protons (δ 7.2–7.5 ppm, integrating for the 2,6-dichlorobenzyl group), the methylene group (CH₂Cl, δ ~4.0 ppm), and the amide proton (δ ~8.5 ppm, broad) ().
  • ¹³C NMR : Signals for the carbonyl carbon (~165 ppm) and aromatic carbons (δ 120–140 ppm) ().

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Methodology : Hydrolysis studies in acidic/basic buffers (e.g., pH 2–10) at elevated temperatures (40–80°C) can track degradation products via HPLC or LC-MS. For example, hydrolysis may yield 2,6-dichlorobenzylamine and chloroacetic acid (). Stability in DMSO or ethanol for biological assays should also be assessed ().

Advanced Research Questions

Q. How does the spatial conformation of this compound influence its reactivity or biological interactions?

  • Methodology : X-ray crystallography or DFT calculations can reveal the syn/anti orientation of the N–H bond relative to the aromatic ring. notes that the C=O bond adopts an antiperiplanar conformation to N–H, which may sterically hinder nucleophilic attacks or modulate hydrogen-bonding interactions with biological targets.

Q. What computational approaches (e.g., docking, MD simulations) are suitable for studying its potential biological targets?

  • Methodology : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like acetylcholinesterase or cancer-related kinases. MD simulations (GROMACS/AMBER) over 100+ ns can assess binding stability. For example, highlights docking studies on thieno[2,3-d]pyrimidine analogs, which share structural motifs with this compound.

Q. How do structural modifications (e.g., substituent variations) affect its bioactivity compared to analogs like alachlor or acetochlor?

  • Methodology : Compare SAR using in vitro assays (e.g., anti-proliferative activity against cancer cell lines). For instance, shows that chloro-substituted acetamides (e.g., alachlor) exhibit herbicidal and carcinogenic properties, while the 2,6-dichlorobenzyl group in this compound may enhance steric bulk, altering target selectivity.

Q. What are the challenges in analyzing environmental degradation products of this compound?

  • Methodology : Use LC-QTOF-MS to identify metabolites in soil/water samples. For chloroacetamide herbicides ( ), degradation pathways involve dechlorination and hydroxylation. Advanced MS/MS fragmentation patterns and isotope labeling can trace transformation pathways ().

Data Contradictions and Resolution

Q. Discrepancies in reported biological activities: How to address conflicting data on cytotoxicity or enzyme inhibition?

  • Resolution : Validate assays using standardized protocols (e.g., MTT for cytotoxicity, Ellman’s method for cholinesterase inhibition). Differences in cell lines (e.g., MCF-7 vs. HeLa) or enzyme isoforms may explain contradictions. Cross-reference with structurally similar compounds in and .

Q. Divergent synthetic yields: What factors contribute to variability in reported yields (e.g., 60–85%)?

  • Resolution : Optimize purification techniques (e.g., column chromatography vs. recrystallization). notes that triethylamine purity and reaction time (monitored via TLC) critically impact yields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-N-(2,6-dichloro-benzyl)-acetamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-N-(2,6-dichloro-benzyl)-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.